molecular formula C24H23ClN2O5S B11630010 Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11630010
M. Wt: 487.0 g/mol
InChI Key: TVCHUHWLSHCWRC-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with various functional groups including carbamoyl, methoxybenzamido, and carboxylate groups.

Preparation Methods

The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur sources and appropriate carbon precursors.

    Introduction of Substituents: Functional groups such as carbamoyl, methoxybenzamido, and carboxylate are introduced through various organic reactions including acylation, amidation, and esterification.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium) are commonly used in these reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence biochemical pathways related to inflammation, cell growth, or signal transduction.

Comparison with Similar Compounds

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    Similar Compounds: Other thiophene derivatives with similar functional groups.

    Uniqueness: The specific combination of substituents on the thiophene ring gives this compound unique chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O5S/c1-5-32-24(30)19-14(3)20(22(29)26-16-9-6-13(2)18(25)12-16)33-23(19)27-21(28)15-7-10-17(31-4)11-8-15/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

TVCHUHWLSHCWRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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